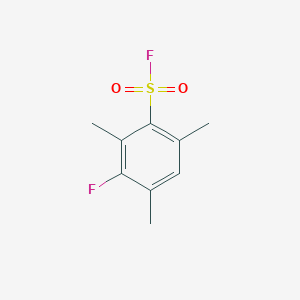![molecular formula C6H10FNO B13507944 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13507944.png)
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclic structure, which includes a fluoromethyl group and an oxabicyclohexane ring. The presence of fluorine in the molecule often imparts unique chemical and biological properties, making it of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine typically involves photochemical cyclization reactions. One common method starts with commercially available methyl 2-fluoroacrylate, which undergoes a series of steps including photochemical cyclization to form the 2-azabicyclo[2.1.1]hexane skeleton . This approach is efficient and modular, allowing for the creation of various derivatives by modifying the starting materials and reaction conditions .
Análisis De Reacciones Químicas
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can undergo a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen into the molecule.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Aplicaciones Científicas De Investigación
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The oxabicyclohexane ring provides a rigid structure that can enhance binding specificity and stability .
Comparación Con Compuestos Similares
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can be compared to other bicyclic amines such as:
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane: Similar in structure but with a nitrogen atom in place of the oxygen atom.
4-Fluoro-2,4-methanoproline: Another fluorinated bicyclic compound with different ring structures and functional groups
Propiedades
Fórmula molecular |
C6H10FNO |
|---|---|
Peso molecular |
131.15 g/mol |
Nombre IUPAC |
1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C6H10FNO/c7-3-6-1-5(8,2-6)4-9-6/h1-4,8H2 |
Clave InChI |
FJBCJWBMHZGIMH-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(OC2)CF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



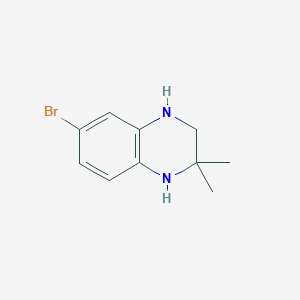
![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)
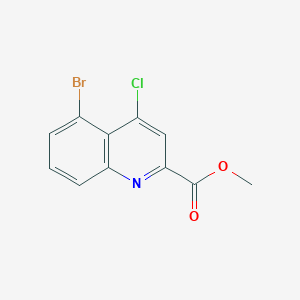
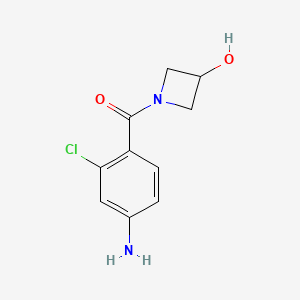
![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)
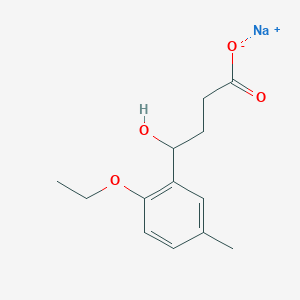
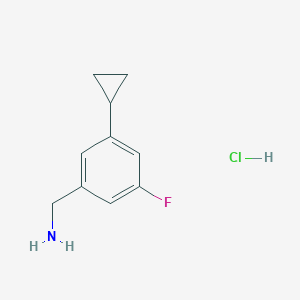

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
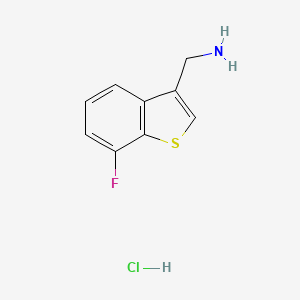
![1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride](/img/structure/B13507935.png)
